molecular formula C6H6N4 B1396175 Imidazo[1,2-c]pyrimidin-7-amine CAS No. 1229383-37-2

Imidazo[1,2-c]pyrimidin-7-amine

Cat. No. B1396175
M. Wt: 134.14 g/mol
InChI Key: CUIUAAJPJLQXAK-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]pyrimidin-7-amine is a type of heterocyclic compound . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This compound has been used in the development of new drugs, particularly as antituberculosis agents .


Synthesis Analysis

The synthesis of Imidazo[1,2-c]pyrimidin-7-amine and related compounds has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access this compound from readily available starting materials .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-c]pyrimidin-7-amine involves a fused bicyclic 5,6 heterocycle . The inhibitory performance of this compound and its derivatives has been attributed to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazo[1,2-c]pyrimidin-7-amine and its derivatives have been involved in various chemical reactions. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Physical And Chemical Properties Analysis

Imidazo[1,2-c]pyrimidin-7-amine has a molecular weight of 134.14 . It is recommended to be stored at temperatures between 28 C .

Scientific Research Applications

    Anti-inflammatory Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidines, including imidazo pyrimidines, have been found to display a range of pharmacological effects including anti-inflammatory activities .
    • Methods : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

    Agrochemicals and Pharmaceuticals

    • Field : Agrochemistry and Pharmaceutical Chemistry
    • Application : Imidazo pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
    • Methods : A large number of transformations are now available to conveniently access imidazo pyridine from readily available starting materials .
    • Results : The synthesis of imidazo pyridine has been a subject of intense research for numerous decades .

    Optoelectronic Devices and Sensors

    • Field : Materials Science
    • Application : Imidazo pyridine derivatives have great potential in several research areas, including the development of optoelectronic devices and sensors .
    • Methods : This involves the synthesis and application of imidazo pyridine derivatives in the construction of these devices .
    • Results : In recent years, many promising innovations have been reported in different technological applications .

properties

IUPAC Name

imidazo[1,2-c]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-3-6-8-1-2-10(6)4-9-5/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIUAAJPJLQXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC(=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304913
Record name Imidazo[1,2-c]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-c]pyrimidin-7-amine

CAS RN

1229383-37-2
Record name Imidazo[1,2-c]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229383-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-c]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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